Tert-butyl 4-butylidenepiperidine-1-carboxylate

Vue d'ensemble

Description

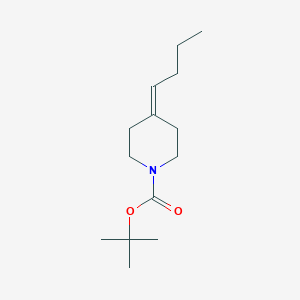

Tert-butyl 4-butylidenepiperidine-1-carboxylate is an organic compound with the molecular formula C14H25NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butyl group and a butylidene group attached to the piperidine ring. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-butylidenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Materials: Piperidine derivative, tert-butyl chloroformate, and a base (e.g., triethylamine).

Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

Procedure: The piperidine derivative is dissolved in an appropriate solvent (e.g., dichloromethane), and the base is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures, such as extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is typically purified using large-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-butylidenepiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or butylidene groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

Substitution: Substituted derivatives with new functional groups replacing the tert-butyl or butylidene groups.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

TBBC can be synthesized through several methods, often involving the reaction of piperidine derivatives with tert-butyl esters. The compound features a piperidine ring, which contributes to its pharmacological properties. The synthesis typically involves the following steps:

- Reagents : Piperidine derivatives, tert-butyl esters.

- Conditions : Reflux or microwave-assisted synthesis can enhance yields and reduce reaction times.

- Purification : Common methods include recrystallization and chromatography.

TBBC has shown promise in various biological applications:

- Antimicrobial Activity : Research indicates that TBBC exhibits antibacterial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting it could be used in treating infections resistant to conventional antibiotics .

- Anticancer Potential : Preliminary studies suggest that TBBC may inhibit cancer cell proliferation. Its mechanism appears to involve inducing apoptosis in specific cancer cell lines, although further research is needed to elucidate the exact pathways involved .

- Neuroprotective Effects : Some studies have indicated that TBBC may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier is under investigation, which could enhance its therapeutic applications in neurology .

Industrial Applications

In addition to its biological uses, TBBC has potential applications in materials science:

- Corrosion Inhibition : TBBC has been studied for its efficacy as a corrosion inhibitor for metals in acidic environments. Electrochemical studies revealed that it can significantly reduce corrosion rates, making it valuable for protecting steel structures in industrial settings .

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure allows for modifications that can enhance polymer performance in various applications, including coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of TBBC against Staphylococcus aureus and Escherichia coli. Results showed that TBBC inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating strong potential as an antimicrobial agent.

Case Study 2: Corrosion Inhibition

Research conducted on carbon steel exposed to hydrochloric acid demonstrated that TBBC provided up to 91% inhibition efficiency at optimal concentrations. The study highlighted its effectiveness in reducing metal degradation through adsorption mechanisms .

Mécanisme D'action

The mechanism of action of tert-butyl 4-butylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.

Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Used in the synthesis of peptides and other organic molecules.

Uniqueness

Tert-butyl 4-butylidenepiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and butylidene groups. These features confer distinct reactivity and properties, making it valuable in various synthetic and research applications.

Activité Biologique

Tert-butyl 4-butylidenepiperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and as a modulator of various biological pathways. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

- Chemical Formula : CHNO

- Molecular Weight : 314.44 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a butylidene moiety, which are crucial for its biological activity.

Research indicates that this compound exhibits multiple mechanisms that contribute to its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase. These enzymes are critical in the pathogenesis of Alzheimer’s disease due to their roles in amyloid-beta peptide processing and cholinergic neurotransmission, respectively .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. Specifically, it reduces the levels of pro-inflammatory cytokines such as TNF-α, which are elevated during neuroinflammation .

- Antioxidant Properties : While the antioxidant capacity of this compound is moderate, it has been observed to reduce oxidative stress markers in cell cultures exposed to amyloid-beta .

In Vitro Studies

A series of in vitro experiments were conducted to assess the compound's efficacy:

- Cell Viability Assays : The compound was tested on astrocyte cells treated with amyloid-beta (Aβ) peptides. Results indicated that at concentrations of 100 μM, cell viability improved significantly compared to controls treated only with Aβ (62.98% vs. 43.78% viability) .

- Cytokine Production : The treatment with this compound resulted in decreased TNF-α levels, suggesting an anti-inflammatory effect that may contribute to its neuroprotective properties .

In Vivo Studies

In vivo models further elucidated the compound's potential:

- Scopolamine-Induced Models : In rats administered scopolamine, which induces cognitive deficits, this compound showed some protective effects against cognitive decline but did not reach statistical significance compared to standard treatments like galantamine .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds with similar structures:

- A study on pyridylpiperazine derivatives demonstrated their ability to enhance antibiotic efficacy by inhibiting efflux pumps in bacteria, showcasing how structural modifications can lead to significant biological activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | β-Secretase Inhibition (IC50) | Acetylcholinesterase Inhibition (Ki) | Neuroprotective Effect | Antioxidant Activity |

|---|---|---|---|---|

| This compound | 15.4 nM | 0.17 μM | Moderate | Moderate |

| Galantamine | N/A | N/A | Significant | Strong |

| Pyridylpiperazine Derivative | N/A | N/A | Not applicable | Not applicable |

Propriétés

IUPAC Name |

tert-butyl 4-butylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h7H,5-6,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBHFSWRSVCBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629256 | |

| Record name | tert-Butyl 4-butylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198287-32-9 | |

| Record name | tert-Butyl 4-butylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.